molecular formula C17H21NO2S B14196426 N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 885420-51-9

N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14196426
CAS No.: 885420-51-9
M. Wt: 303.4 g/mol
InChI Key: VJCPZMYHKDZHBI-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,5-dimethylphenyl ethylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-Dimethylphenyl)ethyl]-2-methylaniline
  • N-[1-(2,5-Dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide
  • N-2,5-Dimethylphenylthioureido acid derivatives

Uniqueness

N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a dimethylphenyl ethyl moiety

Properties

CAS No.

885420-51-9

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-12-6-9-16(10-7-12)21(19,20)18-15(4)17-11-13(2)5-8-14(17)3/h5-11,15,18H,1-4H3

InChI Key

VJCPZMYHKDZHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=CC(=C2)C)C

Origin of Product

United States

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